molecular formula C10H11N3 B060474 (5-phenyl-1H-imidazol-2-yl)methanamine CAS No. 175531-38-1

(5-phenyl-1H-imidazol-2-yl)methanamine

Cat. No.: B060474
CAS No.: 175531-38-1
M. Wt: 173.21 g/mol
InChI Key: HRELUUJYACRYGH-UHFFFAOYSA-N
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Description

(5-Phenyl-1H-imidazol-2-yl)methanamine is a chemical compound with the molecular formula C10H11N3 and a molecular weight of 173.21 g/mol It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-phenyl-1H-imidazol-2-yl)methanamine typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

(5-Phenyl-1H-imidazol-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different oxidation states, while substitution reactions can produce a wide range of functionalized imidazole compounds.

Scientific Research Applications

(5-Phenyl-1H-imidazol-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-phenyl-1H-imidazol-2-yl)methanamine involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The pathways involved may include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Phenyl-1H-imidazol-2-yl)methanamine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.

Properties

IUPAC Name

(5-phenyl-1H-imidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H,6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRELUUJYACRYGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175531-38-1
Record name (5-phenyl-1H-imidazol-2-yl)methanamine
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